1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
IUPAC Name: 1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Molecular Formula: C₁₉H₂₂F₃N₃O₅ (estimated)
Molecular Weight: ~429 g/mol (calculated)
Key Structural Features:
- A 2,3-dihydro-1,4-benzodioxine-5-carbonyl group attached to the nitrogen of a piperidine ring.
- A trifluoroethyl substituent at the 3-position of the imidazolidine-2,4-dione core.
- The benzodioxine moiety provides aromaticity and oxygen-rich electron density, while the trifluoroethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O5/c20-19(21,22)11-25-15(26)10-24(18(25)28)12-4-6-23(7-5-12)17(27)13-2-1-3-14-16(13)30-9-8-29-14/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJEOZVHNOOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione represents a novel class of organic molecules with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzodioxine moiety.
- A piperidine ring.
- An imidazolidine core.
The molecular formula is , with a molecular weight of approximately 395.4 g/mol. It has specific properties such as a logP value of 2.7, indicating moderate lipophilicity which can influence its bioavailability and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Alpha(2)-adrenoceptors : Research indicates that derivatives of benzodioxine compounds exhibit significant binding affinity to alpha(2)-adrenoceptors, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's .
- Poly(ADP-ribose) polymerase 1 (PARP1) : Inhibition studies have shown that related compounds can inhibit PARP1 activity, which is crucial in DNA repair processes. This suggests potential applications in cancer therapy .
In Vitro Studies
In vitro assays have demonstrated the following activities:
- Alpha(2)-adrenoceptor antagonism : Certain derivatives have shown potent antagonistic effects on alpha(2)-adrenoceptors with selectivity against alpha(1) and D(2) dopamine receptors. For instance, compound 33g exhibited high binding affinity and central nervous system effects upon oral administration .
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects:
- Compounds similar to the target molecule have been shown to exhibit neuroprotective effects in models of neurodegeneration .
Case Studies
Several studies highlight the biological activity of compounds related to the target structure:
- Study on Neurodegeneration : A series of substituted piperidinyl derivatives were tested for their effects on neurodegenerative disease models. The results indicated that certain compounds significantly reduced symptoms associated with these diseases by modulating neurotransmitter systems .
- PARP1 Inhibition Study : In a comparative study evaluating PARP1 inhibitors, lead compounds derived from benzodioxine structures showed IC50 values ranging from 0.88 µM to 12 µM, indicating strong inhibitory potential against PARP1 .
Data Summary
The following table summarizes key findings from various studies:
| Compound | Target | IC50 (µM) | Biological Effect |
|---|---|---|---|
| Compound 33g | Alpha(2)-adrenoceptor | Not specified | Potent antagonist |
| Compound 4 | PARP1 | 5.8 | Strong inhibitor |
| Compound 10 | PARP1 | 0.88 | Strong inhibitor |
Comparison with Similar Compounds
Comparison with Structural Analogues
The target compound is compared below with two structurally related analogues from recent chemical databases (Table 1).
Table 1. Structural and Molecular Comparison
Key Structural Differences and Implications
Acyl Group Variations:
Benzodioxine derivatives are known for their metabolic stability and low toxicity in pharmaceuticals .
Compound: The 4-methyl-1,2,3-thiadiazole-5-carbonyl group replaces benzodioxine with a sulfur- and nitrogen-containing heterocycle.
Compound : The 2,5-dichlorothiophene-3-carbonyl group incorporates chlorine atoms, which increase molecular weight and may promote halogen bonding. Chlorinated aromatics are common in agrochemicals due to their persistence and bioactivity .
Imidazolidine Substituent Variations:
- Trifluoroethyl (Target and ) : The CF₃ group improves lipophilicity and resistance to oxidative metabolism, a strategy widely used to prolong drug half-lives.
- Methyl () : A smaller, less electronegative substituent, likely reducing steric hindrance but increasing susceptibility to metabolic degradation.
Hypothesized Pharmacological Profiles
While experimental data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, structural trends suggest:
- The target compound may exhibit balanced lipophilicity and polarity, favoring blood-brain barrier penetration or interaction with CNS targets.
- The compound ’s thiadiazole group could enhance binding to cysteine proteases or metalloenzymes.
- The compound ’s dichlorothiophene moiety might confer antibacterial or antifungal activity, leveraging halogenated aromatic systems’ historical efficacy in these domains.
Q & A
Q. What are the established synthetic routes for this compound, and how is its structural integrity validated?
The synthesis typically involves multi-step reactions, including coupling of the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety to a piperidine ring, followed by imidazolidine-2,4-dione formation. Key steps include nucleophilic acyl substitution and cyclization. Structural validation employs nuclear magnetic resonance (NMR; 1H and 13C), high-performance liquid chromatography (HPLC) for purity assessment, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, NMR can resolve the trifluoroethyl group’s distinct splitting patterns (~δ 3.5–4.5 ppm) .
Q. How can researchers identify and characterize functional groups critical to this compound’s reactivity?
Fourier-transform infrared spectroscopy (FT-IR) identifies carbonyl (C=O) stretches (~1700 cm⁻¹) in the benzodioxine and imidazolidine-dione moieties. X-ray crystallography (if crystalline) provides spatial confirmation of the piperidine ring’s conformation. Differential scanning calorimetry (DSC) assesses thermal stability, particularly for the labile trifluoroethyl group .
Q. What experimental precautions are necessary for handling this compound due to its stability profile?
Stability under ambient conditions should be tested via accelerated degradation studies (e.g., 40°C/75% relative humidity). The trifluoroethyl group may hydrolyze under acidic/basic conditions, necessitating pH-controlled storage. Safety data sheets (SDS) recommend inert-atmosphere handling (e.g., N2 glovebox) to prevent oxidation of the benzodioxine ring .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Density functional theory (DFT) calculations predict transition states for cyclization steps, identifying optimal catalysts (e.g., Pd/C for hydrogenation). Molecular dynamics simulations model solvent effects, suggesting polar aprotic solvents (e.g., DMF) to stabilize intermediates. Quantum mechanics/molecular mechanics (QM/MM) can refine reaction pathways to minimize byproducts .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Purity thresholds (>95% via HPLC) must be enforced. Meta-analyses of SAR studies can clarify the role of the trifluoroethyl group in target engagement versus off-target effects .
Q. How can solvent/catalyst systems be tailored to improve yield in large-scale synthesis?
Screen alternative catalysts (e.g., Grubbs catalysts for ring-closing metathesis) and solvents (e.g., THF vs. acetonitrile) using design of experiments (DoE). Kinetic studies under varying temperatures (25–80°C) optimize reaction rates. Continuous-flow reactors enhance reproducibility for piperidine coupling steps .
Q. What methodologies assess the compound’s metabolic stability and biodegradation pathways?
Liver microsome assays (human/rat) identify major metabolites via LC-MS/MS. Computational tools like ADMET Predictor™ model cytochrome P450 interactions. Environmental degradation studies (e.g., OECD 301F) quantify biodegradability, focusing on the benzodioxine ring’s persistence .
Q. How can enantiomeric separation be achieved given the compound’s stereochemical complexity?
Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC resolve enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) can enforce stereocontrol during imidazolidine-dione formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
